molecular formula C14H10BrN5OS B11637590 3-(5-Bromothiophen-2-yl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide CAS No. 303104-94-1

3-(5-Bromothiophen-2-yl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11637590
CAS No.: 303104-94-1
M. Wt: 376.23 g/mol
InChI Key: UJHYFHCCJUBBOS-CAOOACKPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Bromothiophen-2-yl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a pyrazole ring substituted with a bromothiophene and a pyridinylmethylene group

Preparation Methods

The synthesis of 3-(5-Bromothiophen-2-yl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide typically involves multi-step reactions starting from readily available starting materials. The synthetic route often includes the formation of the pyrazole ring, followed by the introduction of the bromothiophene and pyridinylmethylene groups under specific reaction conditions. Industrial production methods may involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The bromine atom in the bromothiophene moiety can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(5-Bromothiophen-2-yl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, with studies exploring its interactions with biological targets.

    Medicine: Research may investigate its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(5-Bromothiophen-2-yl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways involved depend on the context of its application, such as its use as a therapeutic agent or a bioactive compound.

Comparison with Similar Compounds

When compared to similar compounds, 3-(5-Bromothiophen-2-yl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide stands out due to its unique combination of functional groups and structural features. Similar compounds may include other pyrazole derivatives with different substituents, such as:

  • 3-(5-Chlorothiophen-2-yl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide
  • 3-(5-Methylthiophen-2-yl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide

Properties

CAS No.

303104-94-1

Molecular Formula

C14H10BrN5OS

Molecular Weight

376.23 g/mol

IUPAC Name

5-(5-bromothiophen-2-yl)-N-[(E)-pyridin-2-ylmethylideneamino]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C14H10BrN5OS/c15-13-5-4-12(22-13)10-7-11(19-18-10)14(21)20-17-8-9-3-1-2-6-16-9/h1-8H,(H,18,19)(H,20,21)/b17-8+

InChI Key

UJHYFHCCJUBBOS-CAOOACKPSA-N

Isomeric SMILES

C1=CC=NC(=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Br

Canonical SMILES

C1=CC=NC(=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.